(S)-2-氨基-2-(3-甲氧基苯基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

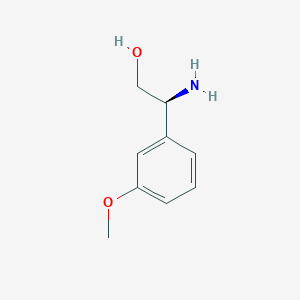

“(S)-2-Amino-2-(3-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H12O2 . It is a clear, colorless liquid with a molecular weight of 152.19 g/mol . The compound is also known by several synonyms, including “(S)-1-(3-methoxyphenyl)ethanol” and "(1S)-1-(3-methoxyphenyl)ethanol" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a) offers an attractive method to access this important compound . Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was obtained, which could completely convert 100 g/L of 1a to (S)-1b .

Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-2-(3-methoxyphenyl)ethanol” can be represented by the InChI code “InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m0/s1” and the InChIKey "ZUBPFBWAXNCEOG-ZETCQYMHSA-N" . The compound also has a Canonical SMILES representation “CC(C1=CC(=CC=C1)OC)O” and an Isomeric SMILES representation "CC@@HOC)O" .

Physical And Chemical Properties Analysis

“(S)-2-Amino-2-(3-methoxyphenyl)ethanol” has a molecular weight of 152.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 152.083729621 g/mol .

科学研究应用

Synthesis of Cycloalkyl [b] Indoles

(S)-2-Amino-2-(3-methoxyphenyl)ethanol: serves as an essential synthon for the synthesis of cycloalkyl [b] indoles. These heterocyclic compounds find applications in medicinal chemistry, as they often exhibit biological activity. Researchers utilize this compound to construct complex indole-based structures with potential pharmacological relevance .

Allergic Response Treatment

The compound’s enantiopure form, (S)-2-Amino-2-(3-methoxyphenyl)ethanol , has been investigated for its role in treating allergic responses. Although further studies are needed, its unique stereochemistry may contribute to anti-allergic effects. Researchers explore its potential as an active ingredient in allergy medications .

Biocatalytic Asymmetric Oxidation

Biocatalysis plays a crucial role in green chemistry. Researchers have explored the asymmetric oxidation of (S)-2-Amino-2-(3-methoxyphenyl)ethanol using Acetobacter sp. CCTCC M209061 cells. Notably, deep eutectic solvents (DESs) enhance the reaction efficiency. The biphasic system, combining DES and water-immiscible organic solvents, achieves high conversion and enantioselectivity .

Immobilized Cell Reuse

The immobilized Acetobacter sp. CCTCC M209061 cells retain their activity even after multiple batches of successive reuse in the biphasic system. This finding highlights the feasibility of scaling up the biocatalytic process for practical applications .

Preparative-Scale Synthesis

Researchers have successfully conducted the biocatalytic asymmetric oxidation of (S)-2-Amino-2-(3-methoxyphenyl)ethanol on a 500-mL preparative scale. This achievement demonstrates its potential for large-scale production .

Research and Development

Chemists and pharmaceutical scientists continue to explore novel applications of this compound. Its unique structure and reactivity make it a valuable target for further investigation in research and development settings .

属性

IUPAC Name |

(2S)-2-amino-2-(3-methoxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHLSZOSVFWLMM-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2522301.png)

![(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2522303.png)

![[(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B2522304.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2522306.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2522312.png)

![2-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one](/img/structure/B2522313.png)

![3-ethyl-8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2522317.png)

![8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522319.png)

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522323.png)